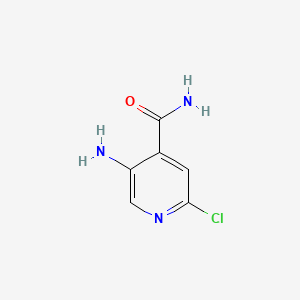
2-Chloro-5-phenylisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-phenylisonicotinic acid” is a chemical compound with the CAS Number: 1214323-23-5 . It has a molecular weight of 233.65 . The IUPAC name for this compound is 2-chloro-5-phenylisonicotinic acid .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-phenylisonicotinic acid is represented by the linear formula C12H8ClNO2 . The InChI code for this compound is 1S/C12H8ClNO2/c13-11-6-9 (12 (15)16)10 (7-14-11)8-4-2-1-3-5-8/h1-7H, (H,15,16) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance describe its characteristics and behavior under various conditions. For 2-Chloro-5-phenylisonicotinic acid, the molecular weight is 233.65 . The compound is likely to have properties typical of carboxylic acids, including the ability to form hydrogen bonds and participate in acid-base reactions.
Applications De Recherche Scientifique
Synthesis and Structure Characterization
- Triorganotin compounds synthesized from reactions involving related heteroaromatic carboxylic acids have been characterized by elemental analysis, IR and NMR spectroscopy. The crystal structures of triphenyltin esters of related compounds reveal a trigonal bipyramidal structure, forming one-dimensional linear polymers through interactions between oxygen atoms of phenolic hydroxide and tin atoms of an adjacent molecule. These findings could suggest applications in materials science, particularly in the synthesis of polymers with specific structural features (Gao, 2012).
Herbicidal Activity
- A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid (closely related to 2-Chloro-5-phenylisonicotinic acid) demonstrated excellent herbicidal activity against Agrostis stolonifera and Lemna paucicostata. This suggests potential applications of 2-Chloro-5-phenylisonicotinic acid and its derivatives in the development of new herbicides for controlling monocotyledonous weeds (Yu et al., 2021).
Fluorescence Quenching Studies
- Studies on fluorescence quenching of boronic acid derivatives by aniline in alcohols indicate interactions involving different conformers of the solutes in the ground state, which are influenced by intermolecular and intramolecular hydrogen bonding. This research could point to applications in the development of fluorescence-based sensors or probes for detecting specific chemical interactions (Geethanjali et al., 2015).
Airway Inflammation and Cysteinyl Leukotrienes
- Research on chlorine gas exposure and its effects on airway inflammation underscores the significance of oxidants, including those generated from chlorine in aqueous solutions. While not directly linked to 2-Chloro-5-phenylisonicotinic acid, this study highlights the broader context of chlorine chemistry and its biological implications, which could be relevant in understanding the effects of chlorine-containing compounds on health (Sporn, 2020).
Propriétés
IUPAC Name |
2-chloro-5-phenylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-6-9(12(15)16)10(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXJKVKVWPVNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673487 |
Source


|
| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-phenylisonicotinic acid | |
CAS RN |
1214323-23-5 |
Source


|
| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)
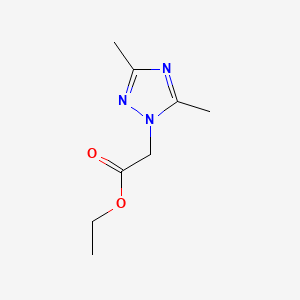

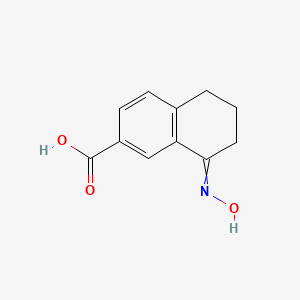
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)
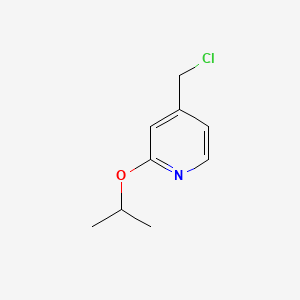


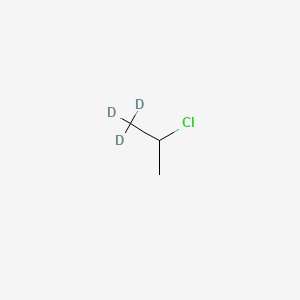
![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)

